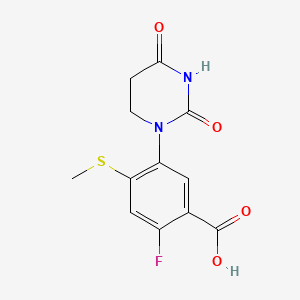
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methylsulfanyl-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinanone ring fused to a benzoic acid moiety, along with fluorine and methylsulfanyl substituents.
准备方法
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine substituent: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methylsulfanyl group: This can be done through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Formation of the benzoic acid moiety: This step may involve carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve higher yields and purity.
化学反应分析
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The diazinanone ring can be reduced to a dihydro derivative using reducing agents like sodium borohydride.
Substitution: The fluorine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The benzoic acid moiety can undergo hydrolysis to form the corresponding carboxylate salt in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.
作用机制
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The diazinanone ring and fluorine substituent may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
相似化合物的比较
Similar compounds to 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid include:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound lacks the fluorine and methylsulfanyl substituents, making it less versatile in certain chemical reactions.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: This compound has a methoxy group instead of a fluorine substituent, which may affect its reactivity and biological activity.
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound has a different core structure, which may result in different chemical and biological properties.
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid lies in its combination of substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C12H11FN2O4S |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H11FN2O4S/c1-20-9-5-7(13)6(11(17)18)4-8(9)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
InChI 键 |
ZDAUAIVWSJEGLI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=C(C(=C1)F)C(=O)O)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
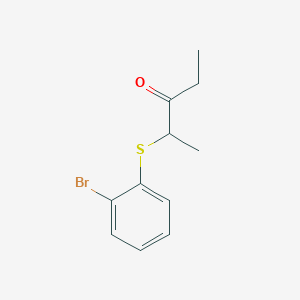
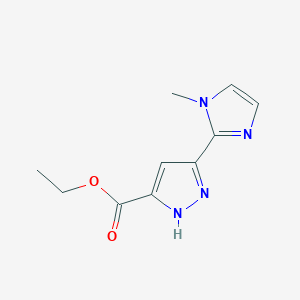
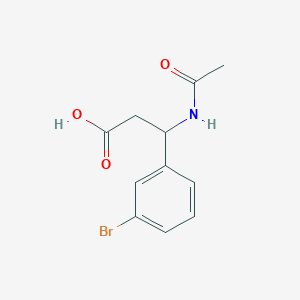
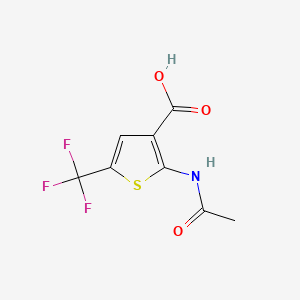
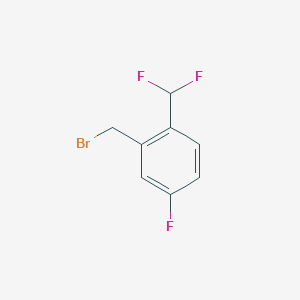
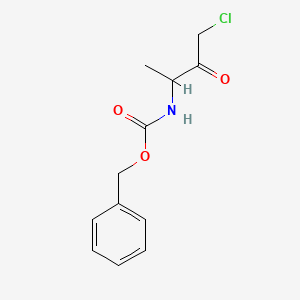
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
![5-methyl-1-(3-{5-[2-(naphthalen-1-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13496410.png)
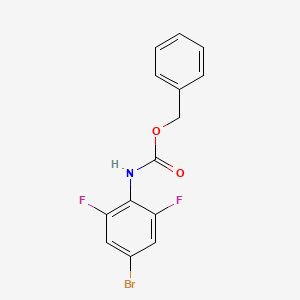
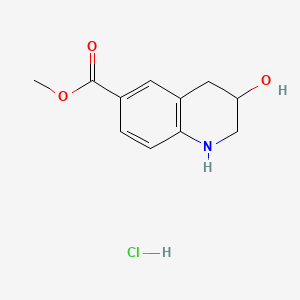
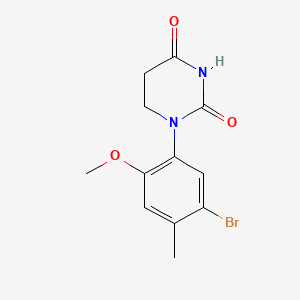
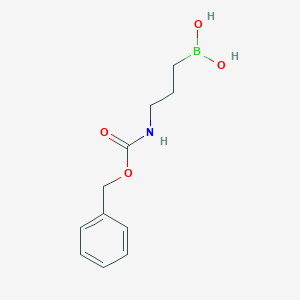
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
